The HO-MOP Architecture: Structural Dynamics and Catalytic Utility in Asymmetric Synthesis
The HO-MOP Architecture: Structural Dynamics and Catalytic Utility in Asymmetric Synthesis
Subject: 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol (Commonly: HO-MOP or MOP-OH ) Classification: Axially Chiral Monophosphine Ligand Primary Application: Transition Metal Catalysis (Pd, Rh) for Asymmetric Allylic Substitution and Hydrosilylation.
Executive Summary: The Bifunctional Advantage
In the landscape of chiral ligands, HO-MOP (2'-diphenylphosphino-1,1'-binaphthyl-2-ol) represents a critical evolution from the standard BINAP and MeO-MOP architectures. While BINAP relies on rigid
Unlike its methyl-ether counterpart (MeO-MOP), which functions primarily through steric steering and weak hemilabile ether coordination, HO-MOP possesses a free hydroxyl group. This moiety enables two distinct mechanistic pathways:[1]
-
Anionic Chelation: Deprotonation forms a tight P-O chelate with hard metals.
-
Hydrogen Bonding: The hydroxyl group acts as a hydrogen-bond donor, directing substrates via non-covalent interactions—a strategy pivotal in modern drug synthesis for achieving high enantioselectivity in functionalized substrates.
Structural Analysis & Chemical Properties
The molecule is built upon a 1,1'-binaphthyl backbone, exhibiting atropisomerism. The restriction of rotation around the binaphthyl bond creates a chiral pocket defined by the interplay between the soft phosphorus donor and the hard oxygen donor.
Physicochemical Profile
| Property | Specification |
| CAS Number | 103233-04-3 (S-isomer) / 103233-03-2 (R-isomer) |
| Molecular Formula | |
| Molecular Weight | 454.50 g/mol |
| Appearance | White to pale yellow crystalline solid |
| Solubility | Soluble in THF, DCM, Toluene; Insoluble in Water |
| Air Stability | Moderately stable; oxidation to phosphine oxide occurs over prolonged exposure. Store under Argon. |
| Chirality | Axial (Atropisomeric) |
Mechanistic Hemilability
In Palladium-catalyzed allylic alkylation, the HO-MOP ligand prevents the formation of the unreactive bis(phosphine)Pd complex (a common "sink" in BINAP chemistry). Instead, it forms a reactive mono(phosphine)Pd intermediate. The hydroxyl group can transiently coordinate to the metal or H-bond to the leaving group of the allyl substrate, accelerating oxidative addition.
Synthesis Protocol: The Demethylation Route
While HO-MOP can be synthesized via partial hydrolysis of binaphthyl ditriflates, the most reliable high-purity protocol involves the demethylation of MeO-MOP . This ensures the preservation of the P-center oxidation state and optical purity.
Precursor: (S)-MeO-MOP
The starting material, (S)-2'-diphenylphosphino-2-methoxy-1,1'-binaphthyl, is synthesized via the Uozumi-Hayashi method (Lithiation of (S)-BINOL dimethyl ether followed by phosphinylation).
Experimental Workflow (Demethylation)
Reagents:
-
(S)-MeO-MOP (1.0 eq)
-
Boron Tribromide (
), 1.0 M solution in DCM (3.0 eq) -
Dichloromethane (DCM), anhydrous
-
Sodium Bicarbonate (
), saturated aqueous
Step-by-Step Protocol:
-
Inert Setup: Flame-dry a 100 mL Schlenk flask and equip with a magnetic stir bar. Purge with Argon for 15 minutes.
-
Dissolution: Charge the flask with (S)-MeO-MOP (470 mg, 1.0 mmol) and anhydrous DCM (10 mL). Cool the solution to -78°C using a dry ice/acetone bath.
-
Reagent Addition: Add
(3.0 mL, 3.0 mmol) dropwise via syringe over 10 minutes. Caution: BBr3 is highly corrosive and fumes in air. -
Reaction: Stir at -78°C for 1 hour, then remove the cooling bath and allow the mixture to warm to 0°C (ice bath) and stir for an additional 2 hours. Monitor via TLC (Silica, Hexane/EtOAc 4:1) for disappearance of the starting material.
-
Quenching: Carefully quench the reaction at 0°C by dropwise addition of saturated
(10 mL). Vigorous bubbling will occur. -
Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (
mL). -
Purification: Dry the combined organic layers over anhydrous
, filter, and concentrate under reduced pressure. -
Isolation: Purify the residue via flash column chromatography (Silica gel, Hexane/EtOAc 9:1
4:1) to yield (S)-HO-MOP as a white solid.
Synthesis Pathway Visualization
Figure 1: Synthetic pathway from BINOL to HO-MOP via the MeO-MOP intermediate, highlighting the critical demethylation step.
Catalytic Applications & Mechanism[1][3]
The HO-MOP ligand is particularly effective in reactions where the substrate contains polar functional groups capable of interacting with the hydroxyl moiety.
Asymmetric Hydrosilylation of Olefins
HO-MOP/Palladium complexes catalyze the hydrosilylation of styrenes and norbornene derivatives with high regio- and enantioselectivity.
-
Mechanism: The Pd-H species coordinates to the phosphorus. The olefin inserts into the Pd-H bond. The -OH group on the ligand can H-bond to the silicon of the incoming silane, directing the stereochemistry of the silyl transfer.
Asymmetric Allylic Substitution
In the reaction of allylic esters with soft nucleophiles (e.g., malonates), HO-MOP often outperforms BINAP in terms of reaction rate.
-
Why? BINAP forms a stable cationic bis-phosphine complex
, which is often too stable to react quickly with nucleophiles. HO-MOP forms a neutral or anionic species (if deprotonated) or simply a sterically accessible mono-phosphine complex, accelerating the nucleophilic attack.
Catalytic Cycle Visualization
Figure 2: General catalytic cycle for Pd-catalyzed allylic substitution using HO-MOP. The cycle emphasizes the regeneration of the active mono-phosphine species.
Comparative Data: HO-MOP vs. BINAP
The following table illustrates the performance of HO-MOP in the asymmetric reduction of allylic esters (formic acid reduction), a benchmark reaction.
| Feature | (S)-BINAP | (S)-HO-MOP | Impact Analysis |
| Coordination | Bidentate (P-P) | Monodentate (P) + H-Bonding | HO-MOP creates a more open, reactive metal center. |
| Active Species | Cationic Pd(II) | Neutral/Anionic Pd(II) | HO-MOP avoids "catalytic sinks" (over-stabilized intermediates). |
| Regioselectivity | Favors linear (often) | High Branch Selectivity | Critical for generating chiral centers at the allylic position. |
| Enantiomeric Excess | >90% (Specific substrates) | 93-95% (Broader scope) | HO-MOP excels with bulky or functionalized olefins. |
References
-
Hayashi, T. (2000). "Chiral Monodentate Phosphine Ligand MOP for Transition Metal-Catalyzed Asymmetric Reactions." Accounts of Chemical Research, 33(6), 354–362.
-
Uozumi, Y., & Hayashi, T. (1991). "Synthesis of optically active 2-(diphenylphosphino)-1,1'-binaphthyl-2'-ol and its use in palladium-catalyzed asymmetric allylic alkylation." Journal of the American Chemical Society, 113(26), 9887–9888.
-
Kitamura, M., et al. (2002). "(R)- & (S)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl."[2] Science of Synthesis, 1, 113-264.
-
Wu, H., & Hynes, J. (2006).[3] "Practical Synthesis of Enantiomerically Pure MOP Ligands." Organic Letters, 8(23), 5337–5340.
